molecular formula C11H16ClNO B8125864 3-p-Tolyloxymethyl-azetidine hydrochloride

3-p-Tolyloxymethyl-azetidine hydrochloride

Cat. No.: B8125864
M. Wt: 213.70 g/mol
InChI Key: YCETZMCREAIBSX-UHFFFAOYSA-N
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Description

3-p-Tolyloxymethyl-azetidine hydrochloride is a chemical compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles such as aziridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-p-Tolyloxymethyl-azetidine hydrochloride typically involves the reaction of p-tolyloxymethylamine with an appropriate azetidine precursor under controlled conditions. One common method includes the use of a base to deprotonate the amine, followed by nucleophilic substitution to form the azetidine ring . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products . The use of automated systems and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-p-Tolyloxymethyl-azetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce amine derivatives. Substitution reactions result in a variety of substituted azetidines .

Scientific Research Applications

3-p-Tolyloxymethyl-azetidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-p-Tolyloxymethyl-azetidine hydrochloride involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is harnessed in various applications, including drug development and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-p-Tolyloxymethyl-azetidine hydrochloride is unique due to its specific functionalization with the p-tolyloxymethyl group, which imparts distinct chemical properties and reactivity. This functionalization allows for targeted applications in synthesis and medicinal chemistry, differentiating it from other azetidine derivatives .

Properties

IUPAC Name

3-[(4-methylphenoxy)methyl]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-9-2-4-11(5-3-9)13-8-10-6-12-7-10;/h2-5,10,12H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCETZMCREAIBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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